3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-indole-4-carbonitrile
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-indole-4-carbonitrile is a complex organic compound that features a boronate ester, a silyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-indole-4-carbonitrile typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki coupling reaction using appropriate boronic acid or ester precursors.
Addition of the Silyl Group: The silyl group can be added using silylation reagents such as tris(1-methylethyl)silyl chloride under basic conditions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The boronate ester group is reactive in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the coupling partners.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of the boronate ester group.
Biology
Bioconjugation: The compound could be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in catalysis, the boronate ester group could facilitate the formation of new carbon-carbon bonds. In drug development, the indole moiety might interact with biological targets through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile: Lacks the silyl group.
1-[tris(1-methylethyl)silyl]-1H-indole-4-carbonitrile: Lacks the boronate ester group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the carbonitrile group.
Uniqueness
The presence of both the boronate ester and silyl groups in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-indole-4-carbonitrile makes it unique, offering a combination of reactivity and stability that can be leveraged in various chemical reactions and applications.
Properties
Molecular Formula |
C24H37BN2O2Si |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tri(propan-2-yl)silylindole-4-carbonitrile |
InChI |
InChI=1S/C24H37BN2O2Si/c1-16(2)30(17(3)4,18(5)6)27-15-20(22-19(14-26)12-11-13-21(22)27)25-28-23(7,8)24(9,10)29-25/h11-13,15-18H,1-10H3 |
InChI Key |
MVVVHEVBEXEJDT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C#N)[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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